4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid

Physicochemical profiling pH-dependent solubility Drug-likeness optimization

4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid (CAS 439589-85-2) is a synthetic small molecule (C₁₈H₁₄N₂O₅; MW 338.31 g/mol) belonging to the chromen-2-ylidene amino benzoic acid class. It features a 2H-chromen-2-ylidene core with a 3-carbamoyl substituent, a 6-methoxy group, and a 4-aminobenzoic acid moiety connected via a (Z)-configured imine bond.

Molecular Formula C18H14N2O5
Molecular Weight 338.319
CAS No. 439589-85-2
Cat. No. B2422703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid
CAS439589-85-2
Molecular FormulaC18H14N2O5
Molecular Weight338.319
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C(=O)O)C(=C2)C(=O)N
InChIInChI=1S/C18H14N2O5/c1-24-13-6-7-15-11(8-13)9-14(16(19)21)17(25-15)20-12-4-2-10(3-5-12)18(22)23/h2-9H,1H3,(H2,19,21)(H,22,23)
InChIKeyHTUPTNXWZDGTPO-JZJYNLBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid (CAS 439589-85-2): Structural Identity and Physicochemical Baseline for Procurement Decisions


4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid (CAS 439589-85-2) is a synthetic small molecule (C₁₈H₁₄N₂O₅; MW 338.31 g/mol) belonging to the chromen-2-ylidene amino benzoic acid class . It features a 2H-chromen-2-ylidene core with a 3-carbamoyl substituent, a 6-methoxy group, and a 4-aminobenzoic acid moiety connected via a (Z)-configured imine bond . Predicted physicochemical properties include a LogP of 3.29, topological polar surface area of 111 Ų, 3 hydrogen bond donors, and 7 hydrogen bond acceptors, with zero Rule of 5 violations . The compound contains a free carboxylic acid functionality, distinguishing it from its closest commercially available analog, the ethyl ester derivative (CAS 330157-58-9) .

Why Generic Substitution Among Chromen-2-ylidene Amino Benzoic Acid Derivatives Fails: The Critical Role of Carboxylic Acid vs. Ester, Methoxy Positioning, and Imine Geometry in 4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid


Chromen-2-ylidene amino benzoic acid derivatives are not interchangeable, as subtle structural variations produce profound differences in ionization state, hydrogen-bonding capacity, molecular recognition, and metabolic stability . The free carboxylic acid of the target compound confers pH-dependent ionization (predicted LogD at pH 7.4 = 0.00 versus LogD at pH 5.5 = 1.63), fundamentally altering solubility, membrane permeability, and protein-binding interactions relative to the neutral ethyl ester analog . The 6-methoxy substituent on the chromen ring electronically modulates the conjugated π-system, while the para-benzoic acid attachment geometry differs from ortho-substituted isomers . Additionally, the defined (Z)-configuration at the exocyclic imine bond is a stereochemical feature that may be absent or undefined in generic mixtures . These cumulative structural distinctions mean that replacing this compound with a seemingly similar analog—even one sharing the chromen-2-ylidene scaffold—will not reproduce its physicochemical profile in biological assays.

Quantitative Differentiation Evidence for 4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid Against Closest Structural Analogs


Free Carboxylic Acid vs. Ethyl Ester: Ionization State and pH-Dependent Lipophilicity as Key Procurement Differentiators

The target compound bears a free carboxylic acid group, whereas the closest commercially available analog (CAS 330157-58-9) is an ethyl ester prodrug form . The predicted LogD of the target compound drops from 1.63 at pH 5.5 to 0.00 at pH 7.4, reflecting full ionization to the carboxylate anion at physiological pH, while the ethyl ester remains neutral across the physiological pH range . This divergence in ionization state has direct consequences for aqueous solubility, passive membrane permeability, and protein-binding interactions. Users requiring a compound that exists predominantly as a charged carboxylate at physiological pH for target engagement studies must select the free acid form; the ethyl ester will exhibit fundamentally different solubility and permeability behavior .

Physicochemical profiling pH-dependent solubility Drug-likeness optimization

Hydrogen Bond Donor Count and Polar Surface Area: Differentiating the Free Acid from Ester and Ortho-Substituted Isomers

The target compound presents 3 hydrogen bond donors (carboxylic acid -OH, carbamoyl -NH₂) and a polar surface area (PSA) of 111 Ų . The ethyl ester analog (CAS 330157-58-9) eliminates the carboxylic acid -OH donor, reducing the HBD count to 2 and lowering PSA . The isomeric 2-[(Z)-(3-Carbamoyl-2H-chromen-2-ylidene)amino]benzoic acid (ortho-benzoic acid, lacking the 6-methoxy group) has a predicted PSA of approximately 98 Ų based on molecular formula C₁₇H₁₂N₂O₄ [1]. A PSA above 100 Ų combined with 3 HBDs places the target compound closer to the threshold for limited blood-brain barrier penetration and oral absorption, distinguishing it from analogs with fewer HBDs and lower PSA that may exhibit superior passive membrane flux .

Medicinal chemistry design Blood-brain barrier penetration Oral bioavailability prediction

6-Methoxy Substitution: Electronic Modulation of the Chromen-2-ylidene Core Relative to Unsubstituted and 8-Substituted Analogs

The 6-methoxy group on the chromen ring is an electron-donating substituent that alters the electronic distribution of the conjugated 2H-chromen-2-ylidene system . Analogs lacking the 6-methoxy group (e.g., 2-[(Z)-(3-carbamoyl-2H-chromen-2-ylidene)amino]benzoic acid) or bearing substituents at the 8-position (e.g., 8-ethoxy derivatives such as (Z)-4-((8-ethoxy-3-(phenylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid) present distinct electronic and steric environments [1]. The 6-methoxy group donates electron density via resonance into the chromen π-system, which can influence the compound's UV-visible absorbance profile, redox behavior, and potentially its interaction with aromatic binding pockets in target proteins. Class-level evidence from chromen-2-one (coumarin) derivatives demonstrates that methoxy positioning on the benzopyran ring significantly modulates biological activity, with 6-methoxy substitution frequently associated with distinct potency profiles compared to 7- or 8-methoxy isomers in enzyme inhibition assays [2].

Structure-activity relationship Electronic effects Chromophore modulation

Para- vs. Ortho-Benzoic Acid Attachment Geometry: Impact on Molecular Shape and Potential Target Recognition

The target compound features a para-substituted (4-) benzoic acid moiety attached via the imine nitrogen, yielding an extended, linear molecular geometry . In contrast, the ortho-substituted isomer 2-[(Z)-(3-Carbamoyl-2H-chromen-2-ylidene)amino]benzoic acid places the carboxylic acid in a proximal, angular orientation relative to the chromen core [1]. This geometric difference alters the spatial relationship between the carboxylic acid hydrogen-bond donor/acceptor and the chromen scaffold, which is expected to influence molecular recognition by protein targets, metal coordination geometries, and crystal packing interactions. In medicinal chemistry, para- vs. ortho-benzoic acid substitution on otherwise identical scaffolds has been shown to produce divergent biological activity profiles, including altered enzyme inhibition potency and selectivity . The linear geometry of the para isomer may better access narrow or deep binding pockets compared to the bent ortho isomer.

Molecular geometry Isomer comparison Binding pocket complementarity

Recommended Application Scenarios for 4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid Based on Structural Differentiation Evidence


pH-Dependent Solubility and Ionization Studies Requiring a Free Carboxylic Acid Chromen-2-ylidene Scaffold

The target compound's free carboxylic acid functionality, with predicted LogD shifting from 1.63 at pH 5.5 to 0.00 at pH 7.4 , makes it the appropriate choice for experiments investigating pH-dependent solubility, ionization-state effects on membrane permeability, or carboxylate-mediated metal coordination. The ethyl ester analog (CAS 330157-58-9) cannot serve this purpose as it lacks an ionizable group. This compound is suited for parallel artificial membrane permeability assays (PAMPA) at varying pH, shake-flask solubility profiling, or studies of carboxylate–zinc interactions relevant to metalloenzyme inhibitor design.

Structure-Activity Relationship (SAR) Studies Focused on 6-Methoxy Chromen-2-ylidene Derivatives

The 6-methoxy substitution on the chromen ring represents a defined electronic modification . Procurement of this compound is warranted in SAR campaigns exploring the impact of electron-donating substituents at the 6-position of the chromen-2-ylidene scaffold, particularly when compared against des-methoxy, 7-methoxy, or 8-ethoxy analogs. The (Z)-configured imine bond provides stereochemical consistency essential for reproducible SAR data.

Control Compound for Para-Benzoic Acid Geometry in Pharmacophore Validation Studies

The para-substitution geometry of the benzoic acid moiety produces a linear molecular shape distinct from ortho-substituted isomers . This compound should be prioritized as a reference standard in studies where the spatial relationship between the acidic moiety and the chromen core is a critical pharmacophoric element. It can serve as a matched molecular pair partner when comparing para- vs. ortho-benzoic acid geometry effects on target binding or cellular activity.

Computational Chemistry and Molecular Modeling Featuring a Well-Defined Ionizable Scaffold

With its zero Rule of 5 violations, 3 H-bond donors, 7 H-bond acceptors, and PSA of 111 Ų , the target compound provides a well-characterized physicochemical profile suitable for docking studies, molecular dynamics simulations, and in silico ADMET prediction model training. The defined (Z)-stereochemistry eliminates ambiguity in conformational sampling, making it a reliable input for computational workflows that require a single, unambiguous 3D structure.

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